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Compound of Interest

Compound Name:
5-Methoxy-1H-indazole-6-

carboxylic acid

CAS No.: 1227268-58-7

Cat. No.: B3224071

Get Quote

Introduction: The Indazole Advantage
The indazole scaffold serves as a critical pharmacophore in modern oncology, functioning as a

bioisostere of the purine ring found in ATP. This structural similarity allows indazole derivatives

to act as potent ATP-competitive inhibitors of various protein kinases, including VEGFR2, CDK,

and Aurora Kinases.

While the indazole core provides the binding scaffold, the 5-methoxy group (5-OMe) introduces

specific physicochemical advantages:

Electronic Modulation: The electron-donating nature of the methoxy group increases the

electron density of the pyrazole ring, potentially strengthening

-stacking interactions within the kinase hinge region.
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Metabolic Stability: Substitution at the C5 position blocks a primary site of metabolic

oxidation (Phase I metabolism), thereby extending the half-life (

) of the drug candidate compared to unsubstituted analogs.

H-Bonding: The oxygen atom serves as a weak hydrogen bond acceptor, capable of

interacting with specific residues (e.g., Cys919 in VEGFR2) in the binding pocket.

This guide details the protocol for designing, synthesizing, and validating 5-methoxyindazole-3-

carboxamides, a privileged class of anti-angiogenic agents.

Rational Design & Structure-Activity Relationship
(SAR)
Effective design requires a tripartite approach targeting the N1, C3, and C5 positions.

SAR Logic
Position 5 (-OMe): Critical for "locking" the orientation of the molecule via steric fit and

electronic tuning.

Position 3 (Amide Linker): The "Hinge Binder." The amide nitrogen and oxygen often form

key hydrogen bonds with the kinase hinge region (e.g., Glu917/Cys919 in VEGFR2).

Position 1 (Tail Region): Controls solubility and accesses the hydrophobic back-pocket of the

enzyme. Bulky aryl or heteroaryl groups here often improve selectivity.

Visualization: SAR Strategy
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Figure 1: Structural dissection of the 5-methoxyindazole scaffold highlighting the functional role

of each substitution site in kinase inhibition.

Chemical Synthesis Protocol
Objective: Synthesize N-aryl-5-methoxy-1-methyl-1H-indazole-3-carboxamide. Scale: Milligram

to Gram scale.

Reagents & Materials[1][2][3][4][5]
Starting Material: 5-Methoxy-1H-indazole-3-carboxylic acid (CAS: 103319-04-2).

Coupling Agents: HATU or EDCI/HOBt.

Bases: DIPEA (N,N-Diisopropylethylamine), Cs₂CO₃.

Solvents: DMF (Anhydrous), DCM.

Purification: Flash Column Chromatography (Silica Gel 60).

Step-by-Step Methodology
Step 1: Amide Coupling at C3
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This step installs the "warhead" or hinge-binding motif.

Dissolution: Dissolve 5-methoxy-1H-indazole-3-carboxylic acid (1.0 equiv) in anhydrous DMF

(5 mL/mmol).

Activation: Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature (RT) for

30 minutes under N₂ atmosphere.

Expert Insight: Pre-activation is crucial to prevent low yields. If the solution does not turn

slightly yellow/clear, activation may be incomplete.

Addition: Add the requisite aniline (e.g., 4-fluoroaniline) (1.1 equiv) dropwise.

Reaction: Stir at RT for 12–16 hours. Monitor by TLC (5% MeOH in DCM).

Workup: Pour into ice water. The precipitate is the crude amide. Filter, wash with water, and

dry under vacuum.

Step 2: N1-Alkylation
This step installs the hydrophobic tail.

Setup: Dissolve the Step 1 product (1.0 equiv) in anhydrous DMF.

Deprotonation: Add Cs₂CO₃ (2.0 equiv). Stir for 15 minutes.

Why Cesium? Cs₂CO₃ promotes N1 alkylation over N2 alkylation due to the "cesium

effect" (coordination with the N2 lone pair), though regioisomers are still possible.

Alkylation: Add Methyl Iodide (or Benzyl Bromide) (1.2 equiv).

Reaction: Heat to 60°C for 4 hours.

Purification: Extract with EtOAc/Water. Dry organic layer over Na₂SO₄.[1] Purify via silica gel

chromatography (Hexane:EtOAc gradient).

Synthesis Workflow Diagram
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Step 1: Amide Coupling

Step 2: N-Alkylation
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Add Alkyl Halide (R'-X)

Extraction & Column Chromatography

Final Product:
5-Methoxy-N1-sub-indazole-3-carboxamide
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Figure 2: Two-step synthetic pathway for generating 1,3-disubstituted-5-methoxyindazole

derivatives.
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Biological Evaluation Protocols
To validate the anticancer potential, a dual-assay approach is required: enzymatic inhibition

(Target Engagement) and cellular toxicity (Phenotypic Efficacy).

Protocol A: In Vitro VEGFR2 Kinase Assay (ADP-Glo™)
This assay measures the compound's ability to inhibit the transfer of phosphate from ATP to a

substrate by VEGFR2.

Preparation: Prepare 10 mM stock solutions of the 5-methoxyindazole derivative in 100%

DMSO.

Dilution: Serial dilute (3-fold) in Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL

BSA).

Reaction Assembly:

Add 2 µL of Compound.

Add 4 µL of VEGFR2 Enzyme (0.2 ng/µL). Incubate 10 min at RT.

Add 4 µL of ATP/Substrate mix (Poly(Glu,Tyr) 4:1).

Incubation: Incubate at RT for 60 minutes.

Detection: Add 10 µL ADP-Glo™ Reagent (terminates reaction, consumes remaining ATP).

Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase

light).

Readout: Measure Luminescence. Calculate IC₅₀ using non-linear regression (GraphPad

Prism).

Protocol B: MTT Cytotoxicity Assay
Cell Lines: HUVEC (Endothelial - Target), MCF-7 (Breast Cancer), A549 (Lung Cancer).

Seeding: Seed cells at
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cells/well in 96-well plates. Incubate 24h for attachment.

Treatment: Add compounds at concentrations ranging from 0.01 µM to 100 µM. Include

DMSO control (<0.5%).

Incubation: Incubate for 48 or 72 hours at 37°C, 5% CO₂.

Staining: Add 20 µL MTT solution (5 mg/mL in PBS). Incubate 4 hours.

Mechanism:[2][3] Viable mitochondria reduce yellow MTT to purple formazan.

Solubilization: Aspirate media. Add 150 µL DMSO to dissolve formazan crystals.

Measurement: Read Absorbance at 570 nm.

Data Reporting Template
Compound
ID

R1 (Tail) R2 (Amide)
VEGFR2
IC₅₀ (nM)

HUVEC GI₅₀
(µM)

MCF-7 GI₅₀
(µM)

Ref (Axitinib) - - 0.2 0.01 5.2

5-OMe-Ind-1 Methyl 4-F-Phenyl [Data] [Data] [Data]

5-OMe-Ind-2 Benzyl 3-Cl-Phenyl [Data] [Data] [Data]

Computational Modeling (Molecular Docking)
Before synthesis, validate the design in silico.

Software: AutoDock Vina or Schrödinger Glide. Target PDB:3EWH (VEGFR2 complexed with

inhibitor).

Protein Prep: Remove water molecules. Add polar hydrogens. Compute Gasteiger charges.

Ligand Prep: Draw 5-methoxyindazole derivative. Minimize energy (MMFF94 force field).

Grid Generation: Center grid box on the hinge region (residues Cys919, Glu917).

Docking: Run docking with exhaustiveness = 8.
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Analysis: Look for:

H-bond between Indazole N2 and Cys919.

H-bond between Amide NH and Glu917.

Position of the 5-OMe group (should point towards the solvent interface or a specific

hydrophobic pocket, avoiding steric clash).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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